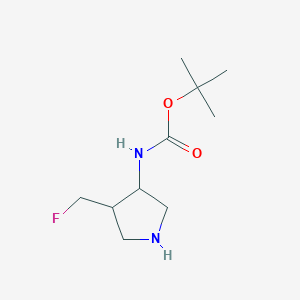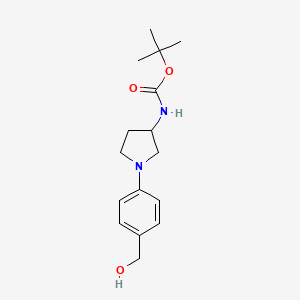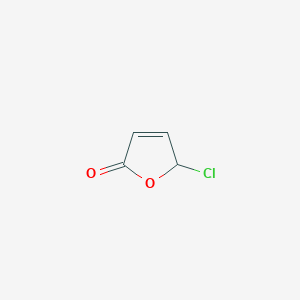
5-Chloro-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,5-dihydrofuran-2-one is a heterocyclic organic compound that features a five-membered ring containing both oxygen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,5-dihydrofuran-2-one typically involves the chlorination of 2,5-dihydrofuran-2-one. One common method includes the reaction of 2,5-dihydrofuran-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted furanones, lactones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Chloro-2,5-dihydrofuran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrofuran-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Hydroxy-2,5-dihydrofuran-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
5-Bromo-2,5-dihydrofuran-2-one: Similar structure but with a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
5-Chloro-2,5-dihydrofuran-2-one is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C4H3ClO2 |
|---|---|
Molecular Weight |
118.52 g/mol |
IUPAC Name |
2-chloro-2H-furan-5-one |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7-3/h1-3H |
InChI Key |
YAYVBOVGNZFFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


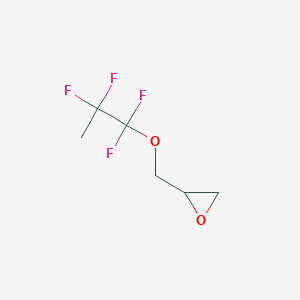
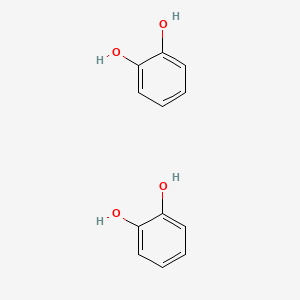
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
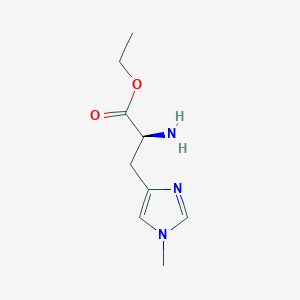


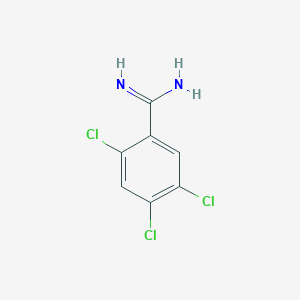

![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446855.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
